

# Avanbulin biological activity overview

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Avanbulin

CAS No.: 798577-91-0

Cat. No.: S548169

[Get Quote](#)

## Mechanism of Action

**Avanbulin**'s primary mechanism is the disruption of the microtubule network, which is critical for cell division, intracellular transport, and maintaining cell shape [1] [2].

- **Target and Binding Site:** It binds to the **colchicine-binding site** on  $\beta$ -tubulin, which is located at the intra-dimer interface between  $\alpha$ - and  $\beta$ -tubulin subunits [3] [4]. This binding inhibits the polymerization of tubulin dimers into microtubules [5].
- **Cellular Consequences:** The disruption of microtubule dynamics leads to the activation of the **spindle assembly checkpoint**, causing arrested cell cycle progression at the **G2/M phase** [3] [6]. This arrest ultimately triggers **apoptosis** (programmed cell death) in tumor cells [2] [3].
- **Additional Effects:** Beyond direct cytotoxicity, **avanbulin** can also disrupt the tumor microenvironment by reducing tumor microvasculature, an effect known as **vascular disruption** [3] [6]. In glioblastoma models, it has been shown to inhibit the migration and invasion of cancer cells and promote their differentiation [7] [4].

The following diagram illustrates the pathway from **avanbulin**'s administration to its ultimate biological effects on cancer cells.



Click to download full resolution via product page

## Key Experimental Protocols

To evaluate the biological activity of **avanbulin**, several standard in vitro and cellular assays are employed. The methodologies for key experiments are detailed below.

## Tubulin Polymerization Assay

This biochemical assay directly measures the compound's ability to inhibit microtubule formation [5] [4].

- **Purified tubulin** is incubated in a polymerization buffer (typically containing GTP and glycerol) at 37°C.
- The test compound (**avanbulin**) is added to the reaction mixture. A vehicle control (e.g., DMSO) and a reference inhibitor control (e.g., colchicine) are included.
- The increase in **turbidity (optical density)** at 340 nm is monitored over time using a spectrophotometer. As tubulin polymerizes, the solution becomes more turbid.
- The **IC<sub>50</sub> value** (the concentration that causes 50% inhibition of polymerization) is calculated by comparing the initial rate of polymerization or the maximum turbidity achieved in the presence of the compound to the vehicle control.

## Cell Proliferation/Viability Assay

This cellular assay determines the compound's cytotoxicity and anti-proliferative potency [2] [4].

- Tumor cells are seeded in 96-well plates and allowed to adhere.
- Cells are exposed to a range of concentrations of **avanbulin** for a defined period, typically **72 to 96 hours**.
- Cell viability is quantified using a colorimetric method like the **MTT assay** or similar, which measures the metabolic activity of living cells.
- The **IC<sub>50</sub> value** is determined from the dose-response curve, representing the concentration that reduces cell viability by 50% compared to untreated controls.

## Cell Cycle Analysis by Flow Cytometry

This assay assesses the impact of **avanbulin** on the cell cycle, specifically the arrest at the G2/M phase [2].

- Cells are treated with **avanbulin** for a specified time (e.g., 24-48 hours).
- After treatment, cells are harvested, fixed, and permeabilized with ethanol.
- Cellular DNA is stained with a fluorescent dye, such as **propidium iodide (PI)**.

- The DNA content of individual cells is analyzed using a **flow cytometer**. The distribution of cells in different cell cycle phases (G1, S, G2/M) is determined based on fluorescence intensity. An increase in the G2/M population indicates cell cycle arrest.

## Assessment of Apoptosis

This experiment confirms the induction of programmed cell death [2].

- Treated and control cells are harvested.
- Apoptosis is detected using **Annexin V staining**. In early apoptosis, the phospholipid phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is used to label these cells.
- A viability dye (e.g., propidium iodide) is often used simultaneously to distinguish early apoptotic (Annexin V positive, PI negative) from late apoptotic or necrotic cells (Annexin V positive, PI positive).
- The percentage of apoptotic cells is quantified using **flow cytometry** or live-cell imaging systems.

## Clinical Activity and Potential Biomarkers

Lisavanbulin, the prodrug of **avanbulin**, has been evaluated in several early-phase clinical trials (Phase 1/2a) in patients with advanced solid tumors and recurrent glioblastoma [7] [3] [6].

| Trial Feature            | Clinical Findings                                                                                                                                                                                                                                         |
|--------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Administration           | Intravenous infusion (2-hour or 48-hour) and <b>oral formulation</b> [3] [6]. The oral form has good <b>blood-brain barrier penetration</b> [8].                                                                                                          |
| Safety Profile           | Manageable; dose-limiting toxicities included neurological effects (gait disturbance, neuropathy) and asymptomatic myocardial injury, consistent with vascular-disrupting properties [3].                                                                 |
| Anti-tumor Activity      | <b>Mixed results</b> overall, with profound and durable responses in a <b>subset of patients</b> [7] [8] [6].                                                                                                                                             |
| Activity in Glioblastoma | In a Phase 2a trial for recurrent glioblastoma, one patient showed a <b>partial response with &gt;90% tumor reduction</b> ; another had stable disease [6]. In an oral dosing study, one patient had a <b>complete response</b> (tumor disappearance) and |

| Trial Feature               | Clinical Findings                                                                                                                                                                                                                           |
|-----------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
|                             | another a partial response; two patients experienced long-term benefit >4 years [7] [8].                                                                                                                                                    |
| <b>Predictive Biomarker</b> | Early data suggest that <b>high expression of End-binding protein 1 (EB1)</b> , a microtubule-associated protein, may be associated with enhanced sensitivity to avanbulin [2] [7]. A predictive gene signature is under investigation [8]. |

**Avanbulin** represents a distinct class of microtubule-targeting agent with a unique binding mode. Its ability to overcome common resistance mechanisms and its promising activity in treating glioblastoma make it a compelling candidate for further development, particularly in biomarker-selected patient populations [2] [7] [3].

#### Need Custom Synthesis?

Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.

## References

1. PI3K/AKT Signaling Tips the Balance of Cytoskeletal Forces ... [pmc.ncbi.nlm.nih.gov]
2. The microtubule-targeted agent lisavanbulin (BAL101553 ... [pmc.ncbi.nlm.nih.gov]
3. Phase 1/2a trial of intravenous BAL101553, a novel ... [nature.com]
4. Avanbulin (BAL27862) | Tubulin Assembly Inhibitor [medchemexpress.com]
5. The Novel Tubulin Inhibitors Targeting the Colchicine ... [mdpi.com]
6. Safety and anti-tumor activity of lisavanbulin administered ... [pmc.ncbi.nlm.nih.gov]
7. A phase 1/2a dose-finding study and biomarker assessment of oral... [pubmed.ncbi.nlm.nih.gov]
8. Phase 1/2a study on Lisavanbulin Published... - Glioblastoma Foundation [glioblastomafoundation.org]

To cite this document: Smolecule. [Avanbulin biological activity overview]. Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b548169#avanbulin-biological-activity-overview]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### **Contact**

**Address:** Ontario, CA 91761, United States  
**Phone:** (512) 262-9938  
**Email:** info@smolecule.com  
**Web:** www.smolecule.com